Chloromethyl 2-ethylbutanoate

Catalog No.
S3325467
CAS No.
40930-71-0
M.F
C7H13ClO2
M. Wt
164.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloromethyl 2-ethylbutanoate

CAS Number

40930-71-0

Product Name

Chloromethyl 2-ethylbutanoate

IUPAC Name

chloromethyl 2-ethylbutanoate

Molecular Formula

C7H13ClO2

Molecular Weight

164.63 g/mol

InChI

InChI=1S/C7H13ClO2/c1-3-6(4-2)7(9)10-5-8/h6H,3-5H2,1-2H3

InChI Key

AAACXXOAKLEEOX-UHFFFAOYSA-N

SMILES

CCC(CC)C(=O)OCCl

Canonical SMILES

CCC(CC)C(=O)OCCl

The exact mass of the compound Chloromethyl 2-ethylbutanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chloromethyl 2-ethylbutanoate (CAS 40930-71-0) is a specialized bifunctional alkylating agent primarily utilized in the synthesis of acyloxyalkyl prodrugs. Featuring a reactive chloromethyl group for nucleophilic substitution and a branched 2-ethylbutanoate ester moiety, it is a critical precursor for enhancing the oral bioavailability, cellular permeability, and pharmacokinetic profiles of highly polar therapeutics. By appending the 2-ethylbutyroxymethyl (etzadroxil) group to carboxylic acids, phosphates, or amines, chemists can precisely tune the lipophilicity (cLogP) and enzymatic lability of the resulting prodrugs [1]. This makes the compound an indispensable raw material for advanced drug delivery optimization and the commercial manufacturing of specific FDA-approved oral antibiotics and clinical-stage inhibitors[2].

Substituting chloromethyl 2-ethylbutanoate with common analogs like chloromethyl pivalate (POM-Cl) or chloromethyl butyrate fundamentally alters the pharmacokinetic performance of the synthesized prodrug. The steric bulk of the ester moiety directly dictates its susceptibility to esterase-mediated hydrolysis. Generic, unbranched esters (e.g., butyrates) often undergo excessively rapid premature cleavage in whole blood or plasma, failing to deliver the intact drug to the target tissue. Conversely, highly hindered esters like pivalates (POM) exhibit excellent blood stability but can severely attenuate intracellular drug release, leading to sub-therapeutic active concentrations[1]. Chloromethyl 2-ethylbutanoate provides an intermediate steric profile, ensuring a critical balance between systemic circulation half-life and efficient target-tissue bioconversion, making it non-interchangeable for specific therapeutic applications [2].

Optimization of Oral Bioavailability and Lipophilicity (cLogP) via the Etzadroxil Moiety

In the development of orally bioavailable β-lactamase inhibitors (e.g., VNRX-7145), the selection of the prodrug moiety critically determines systemic absorption. Appending the 2-ethylbutanoate ester (forming the etzadroxil prodrug) via chloromethyl 2-ethylbutanoate increases the cLogP of polar active moieties above 1.00. Compared to simpler ethyl or unbranched alkyl esters, which exhibited poor bioavailability, the etzadroxil prodrugs achieved robust oral absorption (F ~ 20–99%) in preclinical models, successfully balancing lipophilicity with aqueous solubility for gastrointestinal uptake [1].

Evidence DimensionOral Bioavailability (F) and cLogP
Target Compound DataEtzadroxil prodrugs: cLogP > 1.00, F ~ 20-99%
Comparator Or BaselineSimple ethyl ester prodrugs: cLogP < 1.00, poor bioavailability
Quantified DifferenceSignificant increase in cLogP and oral absorption fraction (F)
ConditionsOral gavage in rat pharmacokinetic models

For formulation scientists, selecting this specific alkylating agent is essential to cross the lipophilicity threshold required for oral delivery of highly polar APIs.

Intracellular Esterase Cleavage Rate vs. Highly Hindered Pivalates (POM)

The steric bulk of the acyloxyalkyl group dictates the rate of esterase-mediated prodrug cleavage. Highly hindered pivaloyloxymethyl (POM) esters, synthesized via chloromethyl pivalate, exhibit extended whole-blood half-lives (T1/2 > 1–4 h) but can severely attenuate the intracellular generation of the active drug. In studies of cyclic phosphopantothenic acid prodrugs, replacing the POM group with the 2-ethylbutyroxymethyl group (via chloromethyl 2-ethylbutanoate) provided an optimal intermediate steric profile. This maintained adequate whole-blood and hepatocyte stability (T1/2 ~30 min) while significantly enhancing the intracellular release of the active moiety (CoA) in target cells compared to the over-stabilized POM analogs [1].

Evidence DimensionIntracellular active drug generation and whole-blood half-life
Target Compound Data2-ethylbutanoate prodrugs: T1/2 ~30 min, efficient active release
Comparator Or BaselinePivalate (POM) prodrugs: T1/2 > 1-4 h, attenuated active release
Quantified DifferenceFaster intracellular cleavage and higher active drug yield at the expense of extreme blood stability
ConditionsHuman whole blood, hepatocytes, and PANk2–/– cell models

Procurement of chloromethyl 2-ethylbutanoate is critical when POM-Cl yields a prodrug that is too stable to release therapeutic concentrations of the active drug in vivo.

Direct Precursor for FDA-Approved 'Etzadroxil' Therapeutics

Chloromethyl 2-ethylbutanoate is the non-substitutable alkylating agent used to install the 'etzadroxil' prodrug moiety. This specific structural modification is central to the efficacy of recently developed therapeutics, including the FDA-approved (2024) oral penem antibiotic sulopenem etzadroxil and the clinical-stage β-lactamase inhibitor VNRX-7145. In the synthetic route for VNRX-7145, chloromethyl 2-ethylbutanoate is utilized in the final esterification step (replacing chloromethyl pivalate) to yield the exact clinical candidate [1]. Generic substitution with other chloromethyl esters would fundamentally alter the API identity, rendering it useless for these specific commercial manufacturing pipelines [2].

Evidence DimensionAPI Identity and Regulatory Compliance
Target Compound DataYields the legally defined 'etzadroxil' API structure
Comparator Or BaselineChloromethyl pivalate yields a 'pivoxil' API
Quantified Difference100% structural specificity required for etzadroxil commercial manufacturing
ConditionsGMP manufacturing of sulopenem etzadroxil and VNRX-7145

For industrial procurement, this compound is a mandatory, non-interchangeable raw material for synthesizing specific, patent-protected or FDA-approved etzadroxil prodrugs.

Commercial Manufacturing of Etzadroxil Prodrug APIs

Chloromethyl 2-ethylbutanoate is the mandatory, non-interchangeable precursor for synthesizing commercial 'etzadroxil' APIs, such as the FDA-approved antibiotic sulopenem etzadroxil and the clinical candidate VNRX-7145. It is utilized in the final late-stage alkylation of the parent drug's polar functional groups[1].

Optimization of Oral Bioavailability for Polar Therapeutics

In medicinal chemistry and formulation development, this compound is the reagent of choice for converting highly polar, poorly absorbed molecules (like β-lactamase inhibitors or nucleotide analogs) into orally bioavailable prodrugs by pushing the cLogP above 1.00 while retaining enzymatic lability [2].

Tuning Intracellular Drug Release Rates

For research programs where standard pivaloyloxymethyl (POM) prodrugs prove too stable to release therapeutic concentrations of the active drug in target tissues, chloromethyl 2-ethylbutanoate provides an intermediate steric profile that accelerates intracellular esterase cleavage while maintaining sufficient blood half-life [3].

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 39 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 39 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-19-2023

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